(4-Bromophenyl)(thiophen-2-yl)methanol
Description
Significance of Diaryl(heteroaryl)methanol Scaffolds in Modern Organic Synthesis
Diaryl(heteroaryl)methanol scaffolds are characterized by a central methanol (B129727) core bonded to two aryl groups, at least one of which is a heteroaromatic ring. These structures are considered "privileged" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. clearsynth.comresearchgate.net Their three-dimensional arrangement allows for diverse interactions with proteins and enzymes, making them a cornerstone in the design of new therapeutic agents. researchgate.netresearchgate.net The synthesis of these compounds, particularly in an enantiomerically pure form, is a significant area of research, often employing methods like asymmetric hydrogenation of the corresponding ketones or nucleophilic additions to aldehydes. researchgate.netnih.gov
The Pervasive Role of Thiophene (B33073) Moieties in Contemporary Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a ubiquitous heterocycle in contemporary chemical research. nih.govbohrium.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substituent that retains the desired biological activity of the original group while potentially improving physicochemical properties. nih.gov Thiophene and its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like Suprofen, anticancer agents like Olanzapine, and antifungal medications. nih.gov The thiophene ring's electronic properties and ability to engage in hydrogen bonding contribute to its versatility in drug-receptor interactions. nih.gov Beyond medicine, thiophene-based materials are crucial in the development of organic semiconductors, OLEDs, and OFETs. nih.gov
Contextualizing (4-Bromophenyl)(thiophen-2-yl)methanol within Current Organic Chemistry Discourse
This compound is a specific example of a diaryl(heteroaryl)methanol. Its structure combines a thiophene ring, a common pharmacophore, with a 4-bromophenyl group. The bromine atom is a particularly useful functional group in organic synthesis, as it can be readily transformed into other groups through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. researchgate.net This makes this compound a valuable intermediate for creating libraries of more complex molecules for drug discovery and materials science research. The study of such compounds contributes to a broader understanding of structure-activity relationships (SAR) and the development of new synthetic methodologies. nih.gov
Scope and Primary Objectives of Academic Research on this compound
Academic research on this compound and related compounds generally focuses on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access this and similar chiral alcohols. researchgate.netnih.gov Researchers are also interested in exploring the chemical reactivity of the molecule, particularly at the bromine-substituted phenyl ring and the thiophene moiety, to generate novel derivatives. A significant part of the research is dedicated to evaluating the biological activities of these new compounds, with the aim of identifying potential leads for new drugs. ijpsjournal.combohrium.com Furthermore, the physicochemical properties of these molecules are studied to understand their potential applications in materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLLNUJMHVVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl Thiophen 2 Yl Methanol and Its Structural Analogs
Strategies for Precursor Carbonyl Compound Synthesis
The synthesis of the key intermediate, (4-bromophenyl)(thiophen-2-yl)methanone (B1338342), is pivotal. Various synthetic strategies can be employed to construct this diaryl ketone, primarily revolving around the formation of the carbon-carbon bond between the two aromatic rings via a carbonyl group.
Electrophilic Aromatic Acylation Approaches for Bromophenyl Thiophene (B33073) Ketones
The most conventional and widely employed method for the synthesis of aryl ketones, including (4-bromophenyl)(thiophen-2-yl)methanone, is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com
The reaction can proceed via two main pathways:
Acylation of bromobenzene (B47551): Thiophene-2-carbonyl chloride is used as the acylating agent to acylate bromobenzene.
Acylation of thiophene: 4-Bromobenzoyl chloride serves as the acylating agent to acylate thiophene.
The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring (either bromobenzene or thiophene). A subsequent deprotonation of the resulting intermediate re-establishes aromaticity and yields the final ketone product. libretexts.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which helps to prevent polyacylation reactions. organic-chemistry.org
Table 1: Key Features of Friedel-Crafts Acylation
| Feature | Description |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution sigmaaldrich.com |
| Reactants | Arene (e.g., Bromobenzene, Thiophene) and Acyl Halide (e.g., Thiophene-2-carbonyl chloride, 4-Bromobenzoyl chloride) sigmaaldrich.com |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com |
| Key Intermediate | Acylium Ion sigmaaldrich.com |
| Advantage | Monoacylated products are typically formed without polyacylation. organic-chemistry.org |
Alternative Routes for (4-Bromophenyl)(thiophen-2-yl)methanone Synthesis
Beyond the classic Friedel-Crafts acylation, other modern coupling methodologies have emerged for the synthesis of diaryl ketones. One such powerful technique is the Suzuki cross-coupling reaction. Research has demonstrated the development of protocols for synthesizing thienyl ketones through a Palladium(0)-catalyzed cross-coupling of thiophene-2-carbonyl chlorides with various arylboronic acids. researchgate.net This methodology could be adapted for the synthesis of (4-bromophenyl)(thiophen-2-yl)methanone by coupling 4-bromophenylboronic acid with thiophene-2-carbonyl chloride or thiophene-2-boronic acid with 4-bromobenzoyl chloride. These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. researchgate.net
Reduction Methodologies for Accessing the Secondary Alcohol Functionality
Once the precursor ketone, (4-bromophenyl)(thiophen-2-yl)methanone, has been synthesized, the next critical step is the reduction of the carbonyl group to a secondary alcohol functionality to yield the final product, (4-bromophenyl)(thiophen-2-yl)methanol.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a widely used reduction method in organic synthesis. However, for substrates containing sensitive functional groups, such as the bromo- and thiophene moieties in the target molecule, chemoselectivity becomes a significant challenge. The catalytic hydrogenation of compounds with halogen substituents can often lead to undesired dehalogenation side-products. google.com Furthermore, the thiophene ring itself can undergo hydrogenation under certain catalytic conditions. researchgate.net Therefore, the choice of catalyst, solvent, and reaction conditions is crucial to selectively reduce the ketone group without affecting the bromine atom or the thiophene ring.
Stoichiometric Hydride Reduction Approaches
The reduction of ketones to secondary alcohols is most commonly and efficiently achieved using stoichiometric metal hydride reagents. ucalgary.cachadsprep.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the two most prevalent reagents for this transformation. libretexts.org
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. egyankosh.ac.in It readily reduces aldehydes and ketones to the corresponding alcohols. libretexts.org The reaction is typically performed in protic solvents like methanol (B129727) or ethanol. The reduction of a ketone precursor with sodium borohydride to yield a secondary alcohol is a well-established method. mdpi.com
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent. libretexts.orgegyankosh.ac.in While it is highly effective at reducing ketones, it also reacts with a wide variety of other functional groups. egyankosh.ac.in The reaction is usually carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to hydrolyze the intermediate alkoxide salt. ucalgary.calibretexts.org
The general mechanism for hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. ucalgary.ca This forms an alkoxide intermediate, which is then protonated during the workup step to yield the final alcohol product. ucalgary.ca
Table 2: Comparison of Common Hydride Reducing Agents for Ketone Reduction
| Reagent | Formula | Reactivity | Selectivity | Solvents | Workup |
|---|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild egyankosh.ac.in | High (reduces aldehydes/ketones) egyankosh.ac.in | Protic (e.g., Methanol, Ethanol) libretexts.org | Automatic hydrolysis by solvent libretexts.org |
Electrochemical Reduction Protocols for Diarylmethanols
In recent years, electrochemical methods have gained prominence as sustainable and environmentally friendly alternatives to traditional reduction techniques. chemistryviews.org The electrochemical reduction of diarylketones can be controlled to produce either diarylmethanes (deoxygenative reduction) or diarylmethanols. researchgate.netorganic-chemistry.org
These reactions are typically performed in an undivided cell using platinum electrodes. organic-chemistry.org The process often involves a sacrificial reductant and a supporting electrolyte. organic-chemistry.org One of the significant advantages of this method is that it can proceed under mild conditions, at room temperature and in the open air, avoiding the need for high pressures or temperatures and hazardous reagents. chemistryviews.orgorganic-chemistry.org The reaction mechanism involves the direct electrochemical reduction of the ketone at the cathode, followed by protonation to yield the alcohol. organic-chemistry.org This approach represents a green and practical strategy for the synthesis of diarylmethanols like this compound.
Direct Construction of the this compound Carbon Skeleton
The core structure of this compound is assembled by forming a crucial carbon-carbon bond between the phenyl and thiophene-bearing carbons of the methanol backbone. This is typically achieved through the nucleophilic addition of an organometallic species to a carbonyl compound.
Organometallic Reagent Strategies (e.g., Grignard, Organozinc)
The classic and most direct method for constructing the diaryl(heteroaryl)methanol framework is through the use of organometallic reagents.
Grignard Reagents: The Grignard reaction is a well-established and powerful tool for forming carbon-carbon bonds. cerritos.edu In a potential synthesis for this compound, a Grignard reagent can be prepared from either 2-bromothiophene (B119243) or 1-bromo-4-iodobenzene. For instance, reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) would generate 2-thienylmagnesium bromide. cerritos.edugoogle.com This nucleophilic Grignard reagent is then added to 4-bromobenzaldehyde. libretexts.org The addition reaction proceeds through a six-membered ring transition state, and subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product, this compound. cerritos.edulibretexts.org Conversely, 4-bromophenylmagnesium bromide could be synthesized and reacted with thiophene-2-carboxaldehyde. Care must be taken to ensure anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. cerritos.edursc.org
Organozinc Reagents: Organozinc reagents offer an alternative to Grignard reagents and are often lauded for their higher functional group tolerance. sigmaaldrich.comresearchgate.net The synthesis can be performed by first preparing an organolithium reagent via lithium-halogen exchange, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). nih.govnih.gov A more direct and efficient method involves the direct insertion of activated zinc powder into the aryl or heteroaryl halide. organic-chemistry.org The use of zinc powder in the presence of lithium chloride (LiCl) in THF has been shown to facilitate the high-yielding preparation of a wide range of functionalized aryl- and heteroarylzinc reagents at moderate temperatures. organic-chemistry.orgnih.gov Once formed, the 2-thienylzinc halide or 4-bromophenylzinc halide can react with the corresponding aldehyde (4-bromobenzaldehyde or thiophene-2-carboxaldehyde, respectively) to form the desired product. researchgate.net The lower reactivity of organozinc reagents compared to Grignards often necessitates the use of a catalyst for efficient addition to carbonyls. researchgate.net
Catalytic Asymmetric Synthesis Approaches for Diaryl(heteroaryl)methanols
The synthesis of enantioenriched diaryl(heteroaryl)methanols is of great interest due to their potential applications in pharmaceuticals. nih.govniscpr.res.in Catalytic asymmetric synthesis provides a direct route to these chiral molecules.
A highly effective one-pot method has been developed for the catalytic asymmetric synthesis of aryl heteroarylmethanols. nih.govnih.gov This strategy avoids the issues associated with the instability of some heteroaryllithium compounds at room temperature. nih.gov The process begins with the metallation of a heteroaryl bromide, such as 3-bromothiophene, with n-butyllithium at low temperatures. This is followed by a low-temperature transmetalation with ethylzinc (B8376479) chloride (EtZnCl) to generate a mixed ethylzinc-heteroaryl intermediate, EtZn(ArHetero). nih.gov
This organozinc reagent then adds to an aldehyde in the presence of a chiral catalyst. nih.govnih.gov To prevent a non-selective background reaction promoted by lithium chloride (a byproduct of the initial steps), a chelating diamine like tetraethylethylene diamine (TEEDA) is added. nih.govnih.gov Using this optimized procedure, various heteroaryl groups, including 2- and 3-thiophenyl, have been successfully added to aldehydes, achieving high yields and excellent enantioselectivities. nih.govnih.gov
| Heteroaryl Group | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 3-Thiophenyl | Benzaldehyde | Phenyl(thiophen-3-yl)methanol | 68 | 90 |
| 2-Thiophenyl | Benzaldehyde | Phenyl(thiophen-2-yl)methanol | 81 | 81 |
| 2-Thiophenyl | 2-Naphthaldehyde | (2-Naphthyl)(thiophen-2-yl)methanol | 85 | 91 |
| 2-Thiophenyl | 2-Thiophenecarboxaldehyde | Di(thiophen-2-yl)methanol | 86 | 88 |
Principles of Sustainable Chemistry in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the incorporation of green or sustainable principles to minimize environmental impact. This includes the use of alternative energy sources, safer solvents, and processes designed for maximum efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable technique in green chemistry. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. arkat-usa.org This is due to the direct and uniform heating of the reactants and solvent, which avoids the hot surfaces of conventional heating apparatus that can cause decomposition.
While a specific microwave-assisted synthesis for this compound is not prominently reported, the methodology is highly applicable. For instance, a key bond-forming step, such as a Suzuki cross-coupling to create the (4-bromophenyl)thiophene intermediate, can be significantly accelerated under microwave irradiation. researchgate.net Studies have shown successful Suzuki couplings of bromothiophene substrates with various arylboronic acids under microwave conditions, achieving good yields in short timeframes. researchgate.net Such an intermediate could then be reduced to the final alcohol product. This approach offers a faster and more energy-efficient alternative to traditional thermal methods. arkat-usa.org
Aqueous Phase Reaction Conditions
The use of water as a reaction solvent is a cornerstone of green chemistry, as it eliminates the need for volatile, flammable, and often toxic organic solvents. While the low solubility of nonpolar reactants like those required for this compound synthesis presents a challenge, certain reactions can be adapted for aqueous media.
Atom-Economic Methodologies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful.
Addition reactions, such as the Grignard and organozinc additions discussed in section 2.3.1, are excellent examples of atom-economic methodologies. In these reactions, the organometallic reagent adds directly across the carbonyl group of the aldehyde, incorporating the vast majority of the atoms from both reactants into the primary product structure. The only significant byproduct is a simple inorganic salt after workup.
Chemical Reactivity and Advanced Transformations of 4 Bromophenyl Thiophen 2 Yl Methanol
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a key site for a variety of chemical modifications, including nucleophilic substitution, oxidation, and derivatization through esterification and etherification. Its position adjacent to both a phenyl and a thiophenyl ring influences its reactivity, particularly in the stabilization of carbocationic intermediates.
The hydroxyl group of (4-Bromophenyl)(thiophen-2-yl)methanol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a more labile group. This is typically achieved by protonation under acidic conditions followed by the loss of water, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once activated, the benzylic carbon is susceptible to attack by a wide range of nucleophiles.
Derivatization strategies often exploit this reactivity. For instance, the conversion of the alcohol to an alkyl or aryl halide opens pathways for subsequent coupling reactions. The stability of the potential benzylic carbocation intermediate, stabilized by resonance with both the phenyl and thiophene (B33073) rings, facilitates these SN1-type reactions.
An analogous transformation involves the S-alkylation of a thiol with a halo-ketone, followed by reduction to a secondary alcohol, demonstrating a method to construct similar carbinol structures. mdpi.com For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be alkylated with 2-bromo-1-phenylethanone, and the resulting ketone is then reduced with sodium borohydride (B1222165) to yield a secondary alcohol, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. mdpi.com
The benzylic alcohol of this compound can be readily oxidized to the corresponding ketone, (4-bromophenyl)(thiophen-2-yl)methanone (B1338342). This transformation is a common and crucial step in the synthesis of various derivatives. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.
Common oxidation protocols include:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are effective for the controlled oxidation of secondary alcohols to ketones with minimal over-oxidation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by quenching with a hindered base like triethylamine (B128534). It is known for its mild conditions.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a rapid and high-yielding oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.
The redox interconversion is completed by the reduction of the ketone back to the secondary alcohol. This is typically achieved with high efficiency using hydride-reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild choice for this reduction, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used, though it requires anhydrous conditions. mdpi.com
The hydroxyl group can be derivatized to form esters and ethers, which can alter the compound's physical properties and provide protecting groups for further synthetic steps.
Esterification:
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) can produce the corresponding ester. This is an equilibrium-driven process.
Acylation with Acyl Halides or Anhydrides: A more irreversible method involves reacting the alcohol with an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl or carboxylic acid byproduct.
Etherification:
Williamson Ether Synthesis: This classic method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) via an SN2 reaction yields the corresponding ether.
Acid-Catalyzed Etherification: While less common for this specific substrate, reaction with another alcohol under strong acidic conditions can lead to ether formation, though this can be complicated by self-condensation and elimination reactions. The use of sodium t-butoxide is also known to promote the efficient etherification of alcohols with aryl bromides. researchgate.net
Transformations Involving the Bromine Atom on the Phenyl Ring
The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This functionality allows for the extension of the molecular framework, linking the (thiophen-2-yl)methanol moiety to a wide variety of other chemical groups.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. masterorganicchemistry.com The C-Br bond in this compound is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govnih.govmdpi.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. chemrxiv.org For instance, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids proceeds in moderate to good yields (58-72%). nih.govnih.gov Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using this method. mdpi.com The reaction generally requires a Pd(0) catalyst, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂). chemrxiv.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 65 | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 75 | mdpi.com |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 61 | mdpi.com |
| 3-Chlorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Ethanol/Toluene | 40 | nih.gov |
Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (such as triethylamine). masterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction typically results in the substitution of a vinylic hydrogen on the alkene with the aryl group, leading to the formation of a substituted alkene. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are often high, with a strong preference for trans products. organic-chemistry.org While direct examples with this compound are not prevalent in the cited literature, the reaction is a standard transformation for aryl bromides. nih.gov
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), in the presence of a base such as an amine. wikipedia.orgnih.gov This methodology allows for the introduction of an alkynyl moiety onto the phenyl ring of the title compound. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov
The success and selectivity of palladium-catalyzed cross-coupling reactions are critically dependent on the choice of the palladium source, the ligand, the base, and the solvent. nih.gov
Catalyst and Ligand Influence in Suzuki-Miyaura Reactions: The ligand bound to the palladium center plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center. nih.govfrontiersin.org For example, a catalyst system based on a bulky phosphine ligand (L1) demonstrated higher efficiency in the Suzuki-Miyaura coupling of thiophene derivatives compared to the more traditional Pd(PPh₃)₄, allowing for lower catalyst loadings and shorter reaction times. nih.govfrontiersin.orgresearchgate.net In some cases, the choice of ligand can even switch the regioselectivity of a reaction. An unusual ligand-dependent chemoselectivity was observed for 3-bromo-4-trifloyl-thiophenes, where Pd(PPh₃)₄ favored reaction at the triflate group, while Pd(tBu₃P)₂ favored reaction at the bromide. researchgate.net The nature of the substituents on the coupling partners also matters; electron-rich boronic acids tend to give better yields, whereas electron-withdrawing groups can slow the transmetalation step. mdpi.com
Catalyst and Ligand Influence in Heck and Sonogashira Reactions: In the Heck reaction, N-heterocyclic carbene (NHC) ligands have gained prominence due to the high thermal stability of their palladium complexes. nih.gov For Sonogashira couplings, while traditional catalysts like Pd(PPh₃)₂Cl₂ are effective, newer systems have been developed to improve performance under milder conditions. A notable example is an air-stable, monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl, which facilitates room-temperature, copper-free Sonogashira reactions of challenging aryl bromides. nih.gov Heterogeneous catalysts, such as a nanosized MCM-41 anchored palladium bipyridyl complex, have also been developed to allow for easy recovery and recycling of the expensive palladium catalyst. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Elucidation of Palladium-Catalyzed Reaction Mechanisms
The bromine atom on the phenyl ring of this compound serves as a prime functional handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com Two of the most prominent examples are the Heck and Suzuki reactions. wikipedia.orgmdpi.com
The general catalytic cycle for these transformations, while differing in the specific coupling partner, begins with the same fundamental steps. The active catalyst, a palladium(0) species, is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate. wikipedia.org The cycle initiates with the oxidative addition of the aryl bromide (this compound) to the Pd(0) center. This step forms a new organopalladium(II) complex.
In the Heck reaction , this Pd(II) complex then coordinates with an alkene. wikipedia.orgorganic-chemistry.org This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a hydridopalladium(II) complex. The catalytic cycle is completed by reductive elimination, where a base regenerates the Pd(0) catalyst. nih.gov
In the Suzuki reaction , the organopalladium(II) complex undergoes transmetalation with an organoboron compound, such as a boronic acid, which is activated by a base. organic-chemistry.orgnih.gov This step transfers the organic group from the boron atom to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled to form the new C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst. masterorganicchemistry.com The choice of ligands, base, and solvent is crucial for reaction efficiency and can be tailored for specific substrates. organic-chemistry.orgmdpi.com
A study on the direct coupling of thiophen-2-ylmethanol with various aryl bromides demonstrated the efficiency of palladium catalysis, yielding arylated products in good yields with low catalyst loading. researchgate.net Similarly, Suzuki couplings performed on scaffolds containing a 4-bromophenyl group have been shown to proceed efficiently with various arylboronic acids in the presence of a Pd(0) catalyst. mdpi.comnih.gov
Table 1: Comparison of Generalized Heck and Suzuki Reaction Mechanisms
| Step | Heck Reaction | Suzuki Reaction |
|---|---|---|
| Catalyst | Palladium(0) complex | Palladium(0) complex |
| Aryl Partner | This compound | This compound |
| Coupling Partner | Alkene | Organoboron compound (e.g., boronic acid) |
| Key Steps | 1. Oxidative Addition 2. Migratory Insertion 3. β-Hydride Elimination 4. Reductive Elimination | 1. Oxidative Addition 2. Transmetalation (base activated) 3. Reductive Elimination | | Product | Substituted alkene | Biaryl or vinyl-substituted compound |
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not proceed via an Sₙ1 or Sₙ2 pathway. libretexts.org Instead, it typically follows a two-step addition-elimination mechanism. libretexts.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
A critical requirement for the SNAr reaction to proceed under mild conditions is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In the case of this compound, the substituent attached to the bromophenyl ring is a thiophen-2-yl-methanol group. This group is not a strong electron-withdrawing group. Consequently, the 4-bromophenyl ring is not significantly activated towards nucleophilic attack. Therefore, subjecting this compound to typical SNAr conditions with common nucleophiles would likely result in no reaction or require very harsh conditions, such as high temperatures and the use of very strong nucleophiles. libretexts.org
Generation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium)
The carbon-bromine bond in this compound is a key site for the generation of powerful organometallic intermediates, such as Grignard and organolithium reagents. These reagents effectively reverse the polarity of the aryl carbon, transforming it from an electrophilic site into a potent nucleophilic one.
Grignard Reagent Formation: The Grignard reagent can be prepared by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A potential complication is the presence of the acidic hydroxyl group, which would quench the Grignard reagent. Therefore, the hydroxyl group must first be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) before the Grignard formation is attempted. The resulting organomagnesium halide is a strong nucleophile and a strong base, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
Organolithium Reagent Formation: An organolithium intermediate can be generated via lithium-halogen exchange by treating the protected this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures. This method is often faster and cleaner than Grignard formation. The resulting aryllithium species is an even more reactive nucleophile than its Grignard counterpart and will react similarly with various electrophiles. For instance, the reaction of thiophene with butyl lithium is a known method to produce 2-lithiothiophene, which can then react with electrophiles. wikipedia.org A similar principle applies to the aryl bromide portion of the target molecule.
Table 2: Generation and Exemplary Reactions of Organometallic Intermediates
| Reagent Type | Formation Method | Protecting Group (PG) Required? | Example Reaction | Product Type |
|---|---|---|---|---|
| Grignard | R-Br + Mg → R-MgBr | Yes (for -OH group) | R-MgBr + CO₂ then H₃O⁺ | Carboxylic Acid |
| Organolithium | R-Br + 2 BuLi → R-Li + Bu-Bu + LiBr | Yes (for -OH group) | R-Li + DMF then H₃O⁺ | Aldehyde |
Reactivity Characteristics of the Thiophene Heterocycle
The thiophene ring in this compound is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. e-bookshelf.de Its unique electronic properties also allow for modern functionalization strategies such as direct C-H activation.
Electrophilic Aromatic Substitution Patterns on Thiophene
Thiophene readily undergoes electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and acylation, often under milder conditions than those required for benzene. e-bookshelf.depearson.com The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the substitution, particularly when the attack occurs at the C2 or C5 positions (alpha to the sulfur). Substitution occurs preferentially at the C2 (α) position in an unsubstituted thiophene. e-bookshelf.depearson.com
In this compound, the C2 position is already occupied. The existing substituent, a (4-bromophenyl)methanol group, will direct incoming electrophiles to the remaining open positions on the thiophene ring. The primary positions for substitution are C5 (the other α-position) and C3 (a β-position). Generally, electrophilic attack is strongly favored at the C5 position due to the superior electronic stabilization of the intermediate by the adjacent sulfur atom. Therefore, reactions like bromination or acylation on this compound are expected to yield the 5-substituted product as the major isomer.
Direct Functionalization and C-H Arylation at Thiophene Positions
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocycles, bypassing the need for pre-functionalization (e.g., halogenation or lithiation). mdpi.com For thiophene derivatives, palladium-catalyzed direct C-H arylation is a particularly valuable method for forming biaryl structures. unipd.itnih.gov
This reaction typically involves coupling a thiophene C-H bond directly with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. mdpi.comunipd.it The control of regioselectivity is a major challenge, as multiple C-H bonds with similar reactivity may be present. mdpi.com For the substrate this compound, the most reactive C-H bond on the thiophene ring for direct arylation is at the C5 position. unipd.it The reaction conditions, including the choice of catalyst (e.g., Pd(OAc)₂), ligand (e.g., a phosphine or N-heterocyclic carbene), and base (e.g., K₂CO₃ or pivalic acid as a co-catalyst), can be optimized to achieve high yields and selectivity for arylation at the C5 position. mdpi.comnih.govresearchgate.net This approach provides an efficient route to complex molecules that are valuable in materials science and medicinal chemistry. mdpi.comnih.gov
Table 3: Regioselectivity in Thiophene Functionalization
| Reaction Type | Reagent/Catalyst | Expected Major Product Position | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br⁺, RCO⁺) | C5 | Electronic stabilization of cationic intermediate by sulfur. |
| Direct C-H Arylation | Pd Catalyst + Aryl Halide | C5 | Higher intrinsic reactivity of the α-C-H bond in palladium-catalyzed cycles. unipd.it |
Ring-Opening and Rearrangement Pathways of Thiophene-Containing Systems
While the thiophene ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.
Reductive Ring-Opening (Desulfurization): One of the most common ring-opening reactions is desulfurization using Raney Nickel. Treating a thiophene derivative with Raney Ni leads to the reductive cleavage of the carbon-sulfur bonds and saturation of the carbon chain, effectively replacing the sulfur atom with two hydrogen atoms. uobaghdad.edu.iq Applying this to this compound would result in the formation of 1-(4-bromophenyl)pentan-1-ol.
Oxidative Ring-Opening: Oxidation of the thiophene ring with strong oxidizing agents like peracids can lead to the formation of thiophene-S-oxides, which are less aromatic and more reactive. wikipedia.orguobaghdad.edu.iq These intermediates can sometimes undergo further reactions, including rearrangements or ring-opening, although this is less common than reductive desulfurization.
Nucleophile-Induced Ring-Opening: In certain highly substituted and activated thiophene systems, particularly those bearing strong electron-withdrawing groups like a nitro group, the ring can be opened by the action of a nucleophile. ju.edu.joiaea.org The reaction often proceeds through a nucleophilic attack on the ring, followed by a series of bond cleavages that result in an open-chain product. ju.edu.jo For this compound itself, which lacks such strong activating groups, this pathway is not readily accessible under normal conditions.
Rearrangements: Photochemical or thermal conditions can sometimes induce rearrangements of the thiophene ring, such as the formation of Dewar thiophene isomers, which are bicyclic and non-aromatic. nih.gov These high-energy intermediates can then rearrange to other substituted thiophenes. nih.gov Cope-type rearrangements have also been studied in specifically substituted thiophene systems. acs.org
In-Depth Mechanistic Investigations of Key Chemical Transformations
There is no published research that specifically identifies or characterizes the reaction pathway intermediates for chemical transformations involving this compound. General mechanisms for the transformation of similar secondary alcohols suggest the possibility of certain intermediates, but these have not been experimentally or computationally verified for this specific compound.
A search of the scientific literature has not revealed any computational studies focused on the transition state structures of reactions involving this compound. While Density Functional Theory (DFT) studies have been performed on related molecules to understand their reactivity, this level of analysis is absent for this compound. nih.govresearchgate.netdntb.gov.ua Such computational work is essential for a detailed understanding of reaction kinetics and selectivity, but the necessary data for this specific compound is not available.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise atomic connectivity and chemical environment of nuclei within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional experiments, a complete structural picture of (4-Bromophenyl)(thiophen-2-yl)methanol can be assembled.
Principles of ¹H NMR Chemical Shift and Coupling Constant Analysis in Diaryl(heteroaryl)methanols.researchgate.netmdpi.commdpi.com
¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity, and the connectivity between adjacent protons. In diaryl(heteroaryl)methanols like this compound, the chemical shifts (δ) of the protons are influenced by the electronic effects of the aromatic and heteroaromatic rings, as well as the hydroxyl group. The protons on the aromatic rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents.
The coupling constant (J), reported in Hertz (Hz), reveals the number of neighboring non-equivalent protons and the dihedral angle between them, which is crucial for determining the substitution pattern of the aromatic rings. organicchemistrydata.org For instance, ortho-coupling in a benzene (B151609) ring is typically larger (7-9 Hz) than meta-coupling (2-3 Hz) and para-coupling (0-1 Hz). The protons of the thiophene (B33073) ring also exhibit characteristic coupling constants. researchgate.net
The methine proton (-CHOH-) is a key diagnostic signal, often appearing as a singlet or a multiplet depending on its coupling with the hydroxyl proton. The chemical shift of this proton is sensitive to the electronic nature of the attached aryl and heteroaryl groups. The hydroxyl proton (-OH) signal can be broad and its chemical shift is often variable due to hydrogen bonding and exchange with trace amounts of acid or water in the solvent. libretexts.orgdocbrown.info Its identity can be confirmed by D₂O exchange, which results in the disappearance of the OH signal from the spectrum. libretexts.org
¹³C NMR Techniques for Carbon Skeleton Connectivity and Hybridization.organicchemistrydata.orgissuu.com
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with the chemical shift indicating its hybridization (sp³, sp², sp) and electronic environment. The absorption range for ¹³C NMR is wide (0-220 ppm), which minimizes signal overlap. issuu.com
Application of Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for unambiguous signal assignment, especially in complex molecules.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically over two or three bonds). It is invaluable for tracing the connectivity of protons within the thiophene and bromophenyl rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the direct assignment of a proton signal to its corresponding carbon signal. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different ring systems and the methanolic carbon. mdpi.com
Through the combined application of these 1D and 2D NMR techniques, a detailed and unambiguous structural elucidation of this compound can be achieved.
Vibrational Spectroscopy for Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly adept at identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.researchgate.netieeesem.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. ieeesem.com For this compound, several key absorptions are expected:
O-H Stretch : A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgpressbooks.publibretexts.org
C-H Stretch (Aromatic/Heteroaromatic) : Absorptions for sp² C-H stretching are typically found just above 3000 cm⁻¹.
C-H Stretch (Aliphatic) : The sp³ C-H stretch of the methine group will appear just below 3000 cm⁻¹.
C=C Stretch (Aromatic/Heteroaromatic) : Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the phenyl and thiophene rings.
C-O Stretch : A strong band in the 1260-1000 cm⁻¹ range is indicative of the carbon-oxygen single bond of the alcohol. libretexts.org
C-Br Stretch : The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
The FT-IR spectrum of a related compound, propargyl-thiophene, shows characteristic bands for the thiophene ring, which can be used for comparison. researchgate.net
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic/Heteroaromatic C-H | C-H Stretch | > 3000 | Medium to Weak |
| Methine C-H | C-H Stretch | < 3000 | Medium |
| Aromatic/Heteroaromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alcohol C-O | C-O Stretch | 1260 - 1000 | Strong |
| Bromophenyl C-Br | C-Br Stretch | 600 - 500 | Medium to Strong |
Raman Spectroscopy Applications for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is based on absorption, Raman is based on the change in the polarizability of a molecule's electron cloud during vibration. Generally, symmetric vibrations and bonds involving non-polar groups produce strong Raman signals, while asymmetric vibrations and polar functional groups are more prominent in FT-IR.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic and thiophene rings, as well as the C-S bond in the thiophene ring. The combination of FT-IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, allowing for its unambiguous identification. Resonance Raman spectroscopy, which uses an excitation wavelength that matches an electronic transition in the molecule, can be used to selectively enhance the signals of specific parts of the molecule, such as the aromatic or heteroaromatic rings. nih.gov
Theoretical Vibrational Analysis and Spectral Assignment
Theoretical vibrational analysis, primarily employing Density Functional Theory (DFT), is a powerful tool for understanding the molecular vibrations of this compound. scispace.com By calculating the harmonic vibrational frequencies, a detailed interpretation of experimental infrared (IR) and Raman spectra can be achieved. primescholars.com Quantum chemical calculations are typically performed using a functional like Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p). scispace.comprimescholars.com
The calculated frequencies are often scaled by a factor (e.g., 0.9679) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. scispace.com The potential energy distribution (PED) is then used to assign the calculated frequencies to specific vibrational modes, such as stretching (ν), in-plane bending (β), and out-of-plane bending (Γ) of the molecule's functional groups. primescholars.comrasayanjournal.co.in
For this compound, key vibrational modes include the O-H stretch, C-H stretches of the aromatic rings, and vibrations of the thiophene ring.
O-H Vibrations: The O-H stretching vibration is highly sensitive to hydrogen bonding. A free hydroxyl group typically absorbs in the 3700-3500 cm⁻¹ range. scispace.com
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. In-plane C-H bending vibrations are generally found between 1400 cm⁻¹ and 1000 cm⁻¹. primescholars.com
Thiophene Ring Vibrations: The thiophene ring exhibits characteristic vibrations including C-H, C-C, and C-S stretching modes, as well as ring bending modes. scispace.com
A summary of expected vibrational assignments is presented below.
Table 1: Theoretical Vibrational Assignments for Key Functional Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3700 - 3500 | Hydroxyl group stretching |
| ν(C-H) aromatic | 3100 - 3000 | Phenyl and Thiophene C-H stretching primescholars.com |
| ν(C=C) aromatic | 1600 - 1450 | Phenyl and Thiophene ring stretching |
| β(C-H) | 1400 - 1000 | In-plane C-H bending primescholars.com |
| ν(C-Br) | 700 - 500 | Carbon-Bromine stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₁H₉BrOS. sigmaaldrich.com HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass, thereby confirming the compound's identity. The analysis of ketamine analogues by GC-QTOF/MS and LC-Q-Orbitrap MS/MS demonstrates the power of high-resolution data in systematically investigating and identifying chemical structures. nih.gov
In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic ions. Analyzing these fragments helps to confirm the molecule's structure. The molecular ion of an alcohol is often weak or absent. libretexts.org
Key fragmentation pathways for this compound would likely include:
Loss of Water: A common fragmentation for alcohols, leading to a peak at [M-18]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a typical fragmentation pathway for alcohols. libretexts.org This would result in the formation of a stable thiophene-containing cation or a bromophenyl-containing cation.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺.
Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, often losing fragments like HCS⁺.
Bromophenyl Cation: The formation of the C₇H₄Br⁺ or related ions from the bromophenyl group.
The study of fragmentation patterns in similar structures, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provides insight into how bromophenyl-containing molecules break apart under mass spectrometric conditions. researchgate.netresearchgate.net
Table 2: Predicted Mass Spectrometry Fragments
| Fragment Ion | Description |
|---|---|
| [C₁₁H₉BrOS]⁺ | Molecular Ion (M⁺) |
| [C₁₁H₇BrS]⁺ | Loss of H₂O from the molecular ion |
| [C₁₁H₉OS]⁺ | Loss of Br from the molecular ion |
| [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is dominated by π → π* electronic transitions within the phenyl and thiophene aromatic systems. biointerfaceresearch.com
The solvent can influence the position of the absorption maxima (λmax). biointerfaceresearch.comresearchgate.net Studies on similar thiophene-based compounds show that changing solvent polarity can lead to shifts in the absorption bands. For instance, in a series of thiophene dyes, λmax values shifted depending on whether the solvent was methanol (B129727), chloroform, or DMF. biointerfaceresearch.com
Photophysical characterization also involves studying the fate of the molecule after it absorbs light, including processes like fluorescence. nih.gov The investigation of push-pull thiophene derivatives shows that structural modifications and solvent interactions significantly affect their fluorescence emission spectra and quantum yields. nih.gov While detailed photophysical data for this compound is not widely reported, its aromatic nature suggests potential for fluorescence, which could be explored through further studies. researchgate.netnih.gov
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is based on the principle that a crystal acts as a three-dimensional diffraction grating for X-rays. carleton.edu When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffracted beam. iastate.edu
This phenomenon is described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). carleton.edu
An X-ray diffractometer measures the directions and intensities of these diffracted beams as the crystal is rotated. rsc.org This diffraction pattern is then used to compute an electron density map of the molecule. From this map, the positions of individual atoms can be determined, allowing for the complete elucidation of the molecular structure, including bond lengths and angles. creative-biostructure.com Although it is a powerful technique, its primary limitation is the need for a single crystal of suitable size and quality, which is not always achievable for all compounds. researchgate.net
While the principles of the technique are well-established, specific single-crystal X-ray diffraction data for this compound are not available in the surveyed literature. Such an analysis would definitively confirm its molecular geometry and reveal details about its crystal packing and intermolecular interactions in the solid state. nih.govmdpi.com
Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A comprehensive search of the current scientific literature and crystallographic databases has revealed no published crystal structure for the compound this compound. The determination of a single-crystal X-ray structure is a fundamental prerequisite for performing Hirshfeld surface analysis. This analytical technique relies on the precise atomic coordinates and unit cell parameters obtained from crystallographic data to partition the crystal space into regions defined by the electron distribution of individual molecules.
Consequently, without the foundational crystallographic information for this compound, a Hirshfeld surface analysis cannot be conducted. This analysis is crucial for quantifying the various intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecular packing in the solid state. While studies on related thiophene derivatives have utilized Hirshfeld surface analysis to investigate their supramolecular chemistry, this specific analysis has not been reported for the title compound.
Energy Framework Calculations for Supramolecular Assembly
Similar to Hirshfeld surface analysis, energy framework calculations are contingent upon the availability of a solved crystal structure. These calculations utilize the crystallographic data to compute the interaction energies between molecules within the crystal lattice, providing a quantitative understanding of the forces driving the supramolecular assembly. The resulting energy frameworks illustrate the strength and nature (e.g., electrostatic, dispersion) of these interactions, offering insights into the stability and packing of the crystalline material.
As no crystal structure for this compound is publicly available, it is not possible to perform or report on energy framework calculations for this compound. Research on other molecular crystals has demonstrated the power of this method in elucidating the architecture of supramolecular structures. sigmaaldrich.comnih.govresearchgate.netmanchesterorganics.com However, the application of this methodology to this compound has not been documented in the scientific literature.
Theoretical and Computational Investigations of 4 Bromophenyl Thiophen 2 Yl Methanol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is used to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics like frontier molecular orbital energies. nih.govscispace.com DFT calculations, often employing functionals like B3LYP, have become a standard method for studying complex organic molecules. scispace.comnih.gov
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like (4-Bromophenyl)(thiophen-2-yl)methanol, which has rotational freedom around the single bonds connecting the methanol (B129727) carbon to the phenyl and thiophene (B33073) rings, multiple conformers can exist. An exhaustive conformational analysis is necessary to identify the most stable conformer, which is crucial for the accurate prediction of other molecular properties.
While specific conformational analysis data for this compound is not available in the provided search results, studies on analogous structures like (RS)-(4-Bromophenyl)(Pyridine-2yl)methanol demonstrate this process. scispace.com In such studies, the optimized geometry is confirmed to be at a true energy minimum by ensuring the absence of any imaginary vibrational frequencies. scispace.com The resulting optimized structural parameters, such as bond lengths and angles, are then compared with standard values to validate the computational model. scispace.com For instance, in the pyridine (B92270) analogue, the calculated C-O bond length of 1.427 Å was found to be in close agreement with standard ester C-O bond lengths. scispace.com A similar analysis for this compound would involve determining the dihedral angles between the thiophene, phenyl, and methanol groups to define its three-dimensional shape.
The electronic properties of a molecule are key to understanding its reactivity and interactions. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. nih.govlibretexts.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller gap generally implies higher reactivity. ajchem-a.com
For the related compound (RS)-(4-Bromophenyl)(Pyridine-2yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV, which provides an estimate of its electronic stability. scispace.com
The Molecular Electrostatic Potential (MESP) map is another vital tool that illustrates the charge distribution on the molecule's surface. scispace.comdergipark.org.tr It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net In MESP plots, red typically indicates regions of high electron density (negative potential), while blue signifies electron-deficient areas (positive potential). dergipark.org.tr Studies on furan (B31954) and thiophene complexes show that the negative electrostatic potentials of the rings are crucial in determining the geometry of intermolecular interactions. researchgate.netnih.gov For this compound, an MESP analysis would likely reveal negative potential around the oxygen and sulfur atoms and the π-systems of the aromatic rings, indicating these as sites for electrophilic interaction. scispace.comdergipark.org.tr
Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound This data is for (RS)-(4-Bromophenyl)(Pyridine-2yl)Methanol and serves as an example of typical computational results.
| Parameter | Value | Reference |
|---|
Conceptual DFT provides a range of descriptors to quantify the reactivity of a molecule. nih.gov These include ionization potential, electron affinity, chemical hardness (η), electrophilicity index (ω), and nucleophilicity index (N). nih.gov Fukui functions (fk) are particularly useful for identifying the reactivity of specific atomic sites within a molecule, indicating the change in electron density at a given point when the total number of electrons is modified. nih.govresearchgate.net This allows for the prediction of the most likely sites for nucleophilic (f+k) and electrophilic (f-k) attacks. nih.gov
In studies of related thiophene-based imine derivatives, these descriptors have been successfully used to explain and predict reactivity. nih.gov For example, the nucleophilicity index for a series of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives was found to range from 3.21 to 4.59 eV, classifying them from soft to strong nucleophiles. nih.gov The calculation of Fukui functions for these compounds was in total agreement with MESP results, identifying heteroatoms like nitrogen and sulfur as favorable sites for electrophilic attack. nih.gov A similar investigation on this compound would provide a detailed map of its site-specific reactivity.
Quantum chemical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. scispace.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations are performed at the optimized geometry, and the calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more direct comparison with experimental data. scispace.com
A theoretical study on (RS)-(4-Bromophenyl)(Pyridine-2yl)methanol provides an example of this application. scispace.com The calculations, performed at the B3LYP/6311+G(d,p) level, were used to assign the various vibrational modes observed in the experimental spectrum. scispace.com For instance, characteristic C-H stretching vibrations for the aromatic rings were predicted in the 3110–3069 cm⁻¹ range, while the sensitive O-H stretching vibration was also identified and analyzed in the context of potential hydrogen bonding. scispace.com A similar computational analysis for this compound would be invaluable for interpreting its experimental IR and Raman spectra.
Table 2: Illustrative Calculated Vibrational Frequencies for an Analogous Compound This data is for selected modes of (RS)-(4-Bromophenyl)(Pyridine-2yl)Methanol and serves as an example of typical computational results. Frequencies are in cm⁻¹.
| Calculated Frequency | Scaled Frequency | Assignment (Potential Energy Distribution %) | Reference |
|---|---|---|---|
| 3838 | 3714 | ν(O-H) (100) | scispace.com |
| 3213 | 3110 | ν(C-H) (85) | scispace.com |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static properties at minimum energy conformations, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations alone. This technique can identify accessible conformations, the pathways for transitioning between them, and the influence of solvent on the conformational landscape. While no specific MD simulation studies focused on the conformational analysis of this compound were identified in the search results, this method is widely applied to understand the behavior of organic molecules in various environments.
Development of Quantitative Structure-Property Relationships (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of molecular descriptors (which can be derived from DFT calculations) for a series of related compounds and then using statistical techniques like multivariate linear regression to create a predictive equation. nih.gov
Although no specific QSPR models for this compound were found, the methodology is well-established for thiophene derivatives. nih.gov A study on 103 thiophene derivatives used QSAR modeling to predict their inhibitory activity against the Polo-Like Kinase 1 enzyme. nih.gov The models successfully used 3D molecular descriptors to distinguish between compounds with high and low activity, demonstrating the power of this approach in drug discovery and materials science. nih.gov Developing a QSPR model that includes this compound would require a dataset of related compounds with measured properties, allowing for the prediction of its characteristics based on its calculated molecular descriptors.
Assessment of Aromaticity in Phenyl and Thiophene Rings
A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the aromaticity of the phenyl and thiophene rings within the compound This compound . While computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), Para-Delocalization Index (PDI), and Aromatic Fluctuation Index (FLU) are standard tools for quantifying the aromatic character of cyclic systems, their application to this particular molecule has not been documented in published research. mdpi.comnih.govnih.govsciencepub.nete-bookshelf.deresearchgate.netnih.govwikipedia.orgnih.govresearchgate.netnih.govscispace.comresearchgate.netsigmaaldrich.comchemrxiv.org
The aromaticity of both the 4-bromophenyl and the thiophene-2-yl moieties is expected to be influenced by the electronic interplay between the two rings and the methanol bridge. The bromine atom, being an electron-withdrawing group, would likely modulate the electron density of the phenyl ring. Similarly, the linkage to the substituted phenylmethanol group would affect the aromaticity of the thiophene ring. However, without specific computational data, any discussion on the precise nature and extent of these effects remains speculative.
Detailed research findings, including specific values for aromaticity indices and comparative analyses for the individual rings in This compound , are therefore not available. Consequently, the generation of data tables presenting such findings is not possible at this time. Further theoretical and computational investigations are required to elucidate the specific aromatic characteristics of this compound.
Applications and Advanced Materials Chemistry Derived from 4 Bromophenyl Thiophen 2 Yl Methanol
Role as a Versatile Synthetic Precursor and Building Block
(4-Bromophenyl)(thiophen-2-yl)methanol is distinguished by its utility as a bifunctional building block. The presence of the bromine atom on the phenyl ring allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Simultaneously, the secondary alcohol (methanol) group can be readily transformed into other functional groups, such as ethers, esters, or halides, or used as a directing group in subsequent reactions.
The structural framework of this compound is a launchpad for creating more intricate molecular architectures. The bromine atom is a key functional handle for reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex bi-aryl or aryl-alkynyl systems. For instance, derivatives of this compound are used in Suzuki cross-coupling reactions to synthesize a variety of substituted thiophene-based molecules. researchgate.netnih.gov The reaction often involves coupling an arylboronic acid with the bromophenyl group, catalyzed by a palladium complex, to create a new carbon-carbon bond. nih.gov This methodology tolerates a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds. researchgate.net
Furthermore, the hydroxyl group can be oxidized to a ketone, yielding (4-bromophenyl)(thiophen-2-yl)methanone (B1338342). This ketone is a crucial intermediate for synthesizing various heterocyclic compounds, including pyrrolones, through base-catalyzed intramolecular cyclization reactions after further functionalization. mdpi.com The combination of the thiophene (B33073) ring and the functionalized phenyl ring in these resulting molecules provides a platform for developing compounds with specific electronic or steric properties.
Thiophene-containing conjugated polymers are of significant interest for their applications in optoelectronics and chemical sensing. frontiersin.org this compound can serve as a precursor to monomers for the synthesis of these advanced polymers.
Through functional group manipulation, the compound can be converted into a monomer suitable for polymerization. For example, the bromine atom allows for its use in Suzuki-Miyaura polycondensation reactions. By converting the hydroxyl group to a non-reactive or protected form, and potentially transforming the thiophene ring into a dibromo- or di-boronic ester derivative, this molecule can be integrated into a polymer backbone. The synthesis of high molecular weight thiophene-containing polymers has been successfully achieved using Suzuki polycondensation of thiophene bis(boronic acid) derivatives with various dibromo-aromatics. frontiersin.org The resulting polymers possess extended π-conjugated systems, a critical feature for materials used in organic electronics. frontiersin.orgresearchgate.net
| Monomer Precursor Functionality | Polymerization Reaction | Resulting Polymer Type |
| Bromophenyl group | Suzuki-Miyaura Polycondensation | π-Conjugated Polymers |
| Thiophene Ring (modified) | Stille Coupling, Yamamoto Coupling | Thiophene-based Polymers |
| Hydroxyl group (modified) | Esterification/Etherification for side-chain functionalization | Functionalized Polymers |
Development of Functional Materials (excluding biomedical/pharmacological applications)
The unique electronic and structural characteristics of molecules derived from this compound make them suitable for various functional materials applications, particularly in electronics and catalysis.
Thiophene-based organic materials are cornerstones of the organic electronics field, finding use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The combination of the electron-rich thiophene ring and the phenyl group in this compound provides a π-conjugated system that is fundamental to semiconductor behavior. researchgate.net
Derivatives of this compound can be used to synthesize small molecules or polymers that act as the active layer in electronic devices. researchgate.net The synthesis of such materials often involves extending the π-conjugation through cross-coupling reactions at the bromophenyl site. researchgate.net The resulting materials often exhibit high charge carrier mobility and thermal stability, properties which are desirable for high-performance electronic devices. researchgate.net The development of new thiophene-based molecules is a continuous effort to create materials with specific optical and redox properties tailored for applications in OLEDs and organic photovoltaics. researchgate.net
While the molecule itself is not typically a ligand, its structure is an ideal scaffold for the synthesis of custom ligands for transition metal catalysis. The hydroxyl group can be replaced with or used to anchor a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene precursor. The thiophene sulfur atom and the aromatic rings can also participate in coordinating with a metal center.
Bulky phosphine-based ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions, including those used to synthesize thiophene-containing polymers. frontiersin.org By strategically modifying the this compound framework, it is possible to design ligands with specific steric and electronic properties. For example, reacting the hydroxyl group to introduce a diphenylphosphine (B32561) moiety would create a P,S-bidentate ligand, potentially capable of stabilizing catalytic species and influencing the selectivity and efficiency of catalytic reactions. Such tailored ligands are crucial for advancing modern synthetic chemistry, enabling challenging transformations with high yields and selectivity. frontiersin.org
Non-linear optical (NLO) materials, which can alter the properties of light, are essential for technologies in optical communications and data storage. tcichemicals.com Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit strong NLO responses. Thiophene derivatives are widely studied for these properties. nih.govresearchgate.net
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new molecules. nih.govscispace.commedmedchem.com These calculations can determine key parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ), which quantify the NLO response. nih.govfrontiersin.org For molecules derived from this compound, introducing electron-donating and electron-accepting groups at opposite ends of the conjugated system can create a "push-pull" electronic structure, significantly enhancing the NLO effect. researchgate.net DFT calculations on related thiophene-based structures have shown that properties like the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are directly related to their NLO potential. nih.govmedmedchem.com While experimental data for this compound itself is limited, theoretical models strongly suggest that its derivatives are promising candidates for the development of new NLO materials. nih.govresearchgate.net
| NLO Property | Significance | Influencing Factors |
| First Hyperpolarizability (β) | Second-order NLO response | Molecular asymmetry, "push-pull" electronics |
| Second Hyperpolarizability (γ) | Third-order NLO response | Length of π-conjugation, charge transfer |
| HOMO-LUMO Gap | Electronic excitability | Molecular structure, substituent effects |
Applications in Analytical Chemistry Reagent Design
The strategic design of novel analytical reagents is a cornerstone of modern chemistry, enabling the selective and sensitive detection of a wide array of analytes. The compound this compound emerges as a valuable scaffold in this field, primarily owing to its unique combination of functional groups: a thiophene ring, a bromophenyl group, and a secondary alcohol. These features allow for its versatile modification and incorporation into sophisticated chemosensor architectures. Thiophene and its derivatives are well-established components in the design of fluorescent and colorimetric sensors due to their distinct electronic and photophysical properties.
The design of analytical reagents often involves the integration of a signaling unit (fluorophore or chromophore) with a recognition unit (receptor) that selectively interacts with the target analyte. The thiophene moiety in this compound can act as a signaling component, as its fluorescence properties can be modulated by interaction with analytes or by changes in its electronic environment. The bromophenyl group serves as a key reactive handle for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. This allows for the straightforward attachment of various recognition units, tailoring the reagent's selectivity towards specific ions or molecules. Furthermore, the methanol (B129727) group provides an additional site for modification, such as esterification or etherification, to fine-tune the solubility, stability, and sensing characteristics of the final reagent.
Research into thiophene-based chemosensors has demonstrated their efficacy in detecting various species. For instance, novel chemosensors derived from 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline have been developed for the selective turn-off fluorescence detection of highly toxic Pd²⁺ ions with very low detection limits. rsc.org While not directly employing this compound, this work highlights the potential of the thiophene unit in designing sensitive and selective analytical tools. rsc.org The presence of the bromo-substituent on the phenyl ring of this compound offers a convenient point for synthetic diversification, allowing for the creation of a library of sensor molecules with varied selectivities.
The general approach to designing a chemosensor from this compound would involve a two-step process. First, the recognition moiety would be introduced by modifying the bromophenyl group via a cross-coupling reaction. This could involve the attachment of aza-crown ethers for alkali metal ion sensing, or specific ligands for transition metal detection. Second, the photophysical properties could be fine-tuned by derivatizing the hydroxyl group. The resulting molecule would be designed such that the binding of the target analyte to the recognition site would induce a conformational or electronic change in the molecule, leading to a measurable change in the fluorescence or absorbance of the thiophene signaling unit.
Below is a hypothetical data table illustrating the potential characteristics of an analytical reagent derived from this compound, based on the principles of chemosensor design.
| Derived Reagent | Target Analyte | Proposed Recognition Moiety | Detection Method | Hypothetical Limit of Detection (LOD) |
| Thiophene-based Crown Ether | K⁺ | 18-Crown-6 | Fluorometric | 10⁻⁷ M |
| Thiophene-Aza-Crown Derivative | Cu²⁺ | Aza-15-Crown-5 | Colorimetric/Fluorometric | 10⁻⁶ M |
| Thiophene-Schiff Base | Fe³⁺ | Iminopyridine | Fluorometric Quenching | 10⁻⁶ M |
Conclusion and Outlook for Future Research Endeavors
Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanol: A Summary of Accomplishments and Challenges
The synthesis of this compound has been primarily achieved through classical and modern synthetic methodologies. The principal and most direct route involves the nucleophilic addition of a Grignard reagent to an aldehyde, a cornerstone of carbon-carbon bond formation. libretexts.orgsigmaaldrich.com
Grignard Reaction: The most probable and widely applicable method for synthesizing this compound is the Grignard reaction. This involves the reaction of 4-bromophenylmagnesium bromide with thiophene-2-carboxaldehyde. masterorganicchemistry.comwikipedia.org The Grignard reagent is typically prepared by reacting 4-bromomagnesiobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The subsequent addition of thiophene-2-carboxaldehyde to the freshly prepared Grignard reagent, followed by an acidic workup, yields the desired secondary alcohol.
A significant challenge in this synthesis is the potential for side reactions. The formation of biphenyl, resulting from the coupling of the Grignard reagent with unreacted bromobenzene (B47551), is a common impurity. libretexts.org This side reaction is often favored at higher temperatures and concentrations of bromobenzene. libretexts.org Therefore, careful control of reaction conditions is crucial for maximizing the yield of the desired product.
Reduction of the Corresponding Ketone: An alternative and equally important synthetic strategy is the reduction of the corresponding ketone, (4-bromophenyl)(thiophen-2-yl)methanone (B1338342). sigmaaldrich.comclearsynth.com This ketone can be synthesized via Friedel-Crafts acylation of thiophene (B33073) with 4-bromobenzoyl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents.
| Precursor Compound | Reagents and Conditions | Product |
| 4-Bromomagnesiobenzene and Thiophene-2-carboxaldehyde | 1. Anhydrous ether (e.g., Diethyl ether, THF) 2. Acidic workup (e.g., H₃O⁺) | This compound |
| (4-Bromophenyl)(thiophen-2-yl)methanone | Reducing agent (e.g., NaBH₄, LiAlH₄) in a suitable solvent (e.g., Methanol (B129727), Ethanol) | This compound |
Identification of Unexplored Synthetic Avenues and Methodological Advancements
While the Grignard reaction and ketone reduction are established methods, there is considerable scope for exploring more advanced and efficient synthetic strategies.
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral diarylmethanols is a burgeoning area of research. rsc.org One promising approach is the asymmetric reduction of (4-bromophenyl)(thiophen-2-yl)methanone using chiral catalysts or biocatalysts. For instance, microbial reduction using various strains of Rhizopus arrhizus has been successfully employed for the enantioselective synthesis of other diarylmethanols, offering an environmentally friendly alternative to traditional chemical methods. niscpr.res.in The application of such biocatalytic systems to produce enantiomerically pure this compound remains a compelling and unexplored avenue.
Catalytic Arylation: Modern cross-coupling reactions could provide alternative routes. For example, a palladium-catalyzed Suzuki cross-coupling reaction between a suitable thiophene-2-methanol derivative and a 4-bromophenylboronic acid could be envisioned. While Suzuki couplings are well-established for creating C-C bonds, their application for the direct synthesis of this specific alcohol is not yet reported. nih.govresearchgate.net
Prospects for Deeper Mechanistic Understanding and Advanced Theoretical Predictions
The mechanism of the Grignard reaction, despite its long history, continues to be a subject of detailed investigation. researchgate.net While the general pathway involving nucleophilic addition to the carbonyl group is well-accepted, the precise nature of the transition state and the role of solvent and magnesium salts are complex. figshare.comnih.govresearcher.life
For the reaction between 4-bromophenylmagnesium bromide and thiophene-2-carboxaldehyde, a deeper mechanistic understanding could be gained through computational studies. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, elucidate the structure of the transition state, and predict the stereochemical outcome of the reaction under different conditions. dntb.gov.ua Such theoretical predictions can provide valuable insights for optimizing reaction conditions and designing more selective catalysts.
Future Directions for Novel Chemical Transformations and Non-Biological Applications
The this compound scaffold holds significant potential for further chemical transformations and the development of materials with novel properties.
Derivatization and Functionalization: The bromine atom on the phenyl ring and the hydroxyl group serve as versatile handles for further functionalization. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. nih.gov The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, opening up further avenues for derivatization.
Non-Biological Applications: While much of the research on thiophene-containing compounds is focused on their biological activity, there is growing interest in their application in materials science. Thiophene derivatives are known to be components of organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes. The specific photophysical and electronic properties of this compound and its derivatives are yet to be explored but could lead to applications in these areas. For instance, thiocoumarins, which are structurally related, have been investigated as fluorescent probes and sensors. mdpi.com
Q & A
Q. Q1. What are the optimal synthetic routes for (4-Bromophenyl)(thiophen-2-yl)methanol, and how do reaction conditions impact yield?
Methodology :
- Biocatalytic Asymmetric Reduction : Use Lactobacillus paracasei BD101 for enantioselective reduction of ketone precursors (e.g., phenyl(thiophen-2-yl)methanone) under optimized pH (6.5–7.5) and temperature (30–35°C). Yields >90% with >99% enantiomeric excess (ee) are achievable .
- Multi-Step Organic Synthesis : Condensation of bromophenyl precursors with thiophene derivatives, followed by reduction (e.g., NaBH₄ or LiAlH₄). Key factors include inert atmosphere (N₂/Ar) to prevent oxidation and solvent selection (e.g., THF for LiAlH₄) .
Q. Q2. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry?
Methodology :
- X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structure. For example, recrystallize from ethanol/water (1:1) to obtain diffraction-quality crystals .
- Spectroscopic Analysis :
Advanced Research Questions
Q. Q3. How does the electronic interplay between the bromophenyl and thiophene moieties influence reactivity in cross-coupling reactions?
Methodology :
- Computational Studies : Perform DFT calculations (e.g., Gaussian09) to map electron density distribution. The bromine atom acts as an electron-withdrawing group, enhancing electrophilicity at the para position, while the thiophene sulfur donates electron density .
- Experimental Validation : Conduct Suzuki-Miyaura couplings with Pd catalysts. Monitor regioselectivity using HPLC-MS to detect biphenyl derivatives .
Q. Q4. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodology :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Ethanol/water mixtures (1:1) promote slow crystallization, reducing defects .
- Additive Use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds between hydroxyl and thiophene sulfur .
Q. Q5. How can conflicting bioactivity data from enzymatic assays be reconciled?
Methodology :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects. For example, IC₅₀ values for kinase inhibition may vary due to off-target binding at higher doses .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target enzymes (e.g., cytochrome P450). Compare results with mutagenesis studies to validate interactions .
Q. Q6. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodology :
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) gradient. Monitor fractions via TLC (Rf ≈ 0.3 in same solvent) .
- Recrystallization : Use cyclohexane for high-purity isolation (>98% by HPLC) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
